molecular formula C17H21ClN2 B14516937 N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine CAS No. 62731-04-8

N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine

Cat. No.: B14516937
CAS No.: 62731-04-8
M. Wt: 288.8 g/mol
InChI Key: TWHFUCZJRFIZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine is an organic compound that belongs to the class of diamines It features a benzyl group attached to one nitrogen atom and a 1-(4-chlorophenyl)ethyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of benzylamine with 1-(4-chlorophenyl)ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or chlorophenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines with altered substituents.

Scientific Research Applications

N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N1-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-ethyl-1,3-propanediamine
  • N-Benzyl-N-methyl-1,2-ethanediamine
  • N-Benzyl-N-phenyl-1,2-ethanediamine

Uniqueness

N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine is unique due to the presence of both a benzyl group and a 1-(4-chlorophenyl)ethyl group. This combination of substituents imparts specific chemical and physical properties to the compound, making it distinct from other similar diamines.

Properties

CAS No.

62731-04-8

Molecular Formula

C17H21ClN2

Molecular Weight

288.8 g/mol

IUPAC Name

N-benzyl-N'-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C17H21ClN2/c1-14(16-7-9-17(18)10-8-16)20-12-11-19-13-15-5-3-2-4-6-15/h2-10,14,19-20H,11-13H2,1H3

InChI Key

TWHFUCZJRFIZHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCCNCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.